N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Vorbereitungsmethoden
The synthesis of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclohexanecarboxamide moiety. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the tetrazole-phenyl intermediate with cyclohexanecarboxamide under suitable reaction conditions.
Analyse Chemischer Reaktionen
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the cyclohexanecarboxamide moiety.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium azide, triethyl orthoformate, and various catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions but often include modified tetrazole derivatives and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to act as a bioisostere of carboxylic acids allows it to mimic the behavior of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide can be compared with other tetrazole-containing compounds:
Eigenschaften
Molekularformel |
C14H17N5O |
---|---|
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h6-11H,1-5H2,(H,16,20) |
InChI-Schlüssel |
VXQGZFBUYHKASS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.